4-Amino-6-methylquinoline
Overview
Description
4-Amino-6-methylquinoline is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antileishmanial Activity
4-Aminoquinolines, including 4-Amino-6-methylquinoline derivatives, have shown significant potential in antileishmanial activity. Studies have demonstrated the effectiveness of these compounds in treating visceral leishmaniasis, a severe infectious disease caused by the Leishmania parasite. For example, a study found that a series of lepidines, which are 6-methoxy-4-methyl-8-aminoquinoline derivatives, exhibited activity many-fold that of the standard antileishmanial drug, meglumine antimoniate (Glucantime) (Kinnamon et al., 1978).
Electrochemical Sensors for Drug Determination
4-Aminoquinolines have been the focus of research for the development of electrochemical sensors to determine their concentration in biological and environmental samples. This is particularly important given the long-term administration of 4-aminoquinoline drugs and their potential toxic side-effects (Matrouf et al., 2022).
Antimalarial Activity
4-Aminoquinolines are well-known for their antimalarial properties. Research has explored various analogs and derivatives of these compounds for their effectiveness against malaria. For instance, studies on 8-aminoquinolines, a subclass, have shown promise against endemic malaria (Baird, 2019).
Anticancer Potential
There is growing interest in the potential anticancer applications of 4-aminoquinoline derivatives. Research has shown that some derivatives exhibit in vitro cytotoxic activity against various cancer cell lines. For example, novel 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines synthesized from 4-aminoquinolines demonstrated effectiveness against human hepatocellular carcinoma and squamous cell carcinoma (Toan et al., 2020).
Fluorescent Markers for Diagnostic Applications
4-Aminoquinolines have been explored as fluorescent markers for diagnostic applications. For instance, (E)-6-Methyl-4'-amino-2-styrylquinoline is a small molecule with potential use in diagnosing, delivering therapy, and monitoring response to therapy in protein misfolding diseases (Staderini et al., 2013).
Synthesis and Antibacterial Activity
Research into the synthesis and antibacterial activity of 4-aminoquinolines has shown that these compounds have potential against various bacterial strains. Studies have explored novel synthetic methods and evaluated their antimicrobial efficacy (Meyer et al., 2001).
Pharmaceutical Development and Stability
4-Aminoquinolines are also significant in pharmaceutical development, particularly in ensuring the stability and efficacy of antimalarial drugs. For example, the development of a stability-indicating reversed-phase HPLC method for NPC 1161C, a novel 8-aminoquinoline antimalarial drug, showcases the role of these compounds in pharmaceutical analysis (Dutta et al., 2006).
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . For instance, a series of 3-carbamido-4-amino quinolines targeted the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases .
Mode of Action
Quinoline derivatives generally attain high and selective activity through different mechanisms of action . For example, 3-carbamido-4-amino quinolines inhibited more than 80% of TbrPDEB1, exhibiting IC 50 in the range 3.5–6.4 μM .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used .
Result of Action
Quinoline derivatives are known to have low toxicity on human cells and exhibit a broad spectrum of bioactivities .
Action Environment
The suzuki–miyaura cross-coupling reaction used in the synthesis of quinoline derivatives is known for its mild reaction conditions .
Safety and Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research will likely continue to explore new synthesis methods and applications for these compounds.
Biochemical Analysis
Biochemical Properties
4-Amino-6-methylquinoline plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme cyclic nucleotide phosphodiesterase (TbrPDEB1), where derivatives of this compound have shown significant inhibitory activity . This interaction is essential for understanding the compound’s potential therapeutic applications, particularly in targeting diseases caused by protozoan parasites.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have demonstrated antimicrobial activity by disrupting the cellular processes of bacteria and fungi . Additionally, its impact on cell signaling pathways can lead to altered gene expression, affecting cellular growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cyclic nucleotide phosphodiesterase results in enzyme inhibition, which can disrupt the normal cellular functions of pathogens . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced, providing valuable insights for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function . Understanding the metabolic pathways of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
6-methylquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZFMMDHZCOFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589044 | |
Record name | 6-Methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874589-77-2 | |
Record name | 6-Methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.